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Introduction
(R)-(+)-β-Methylphenethylamine, also known as (R)-(+)-2-Phenyl-1-propylamine, is a chiral

primary amine belonging to the phenethylamine class of compounds.[1] It is a positional isomer

of the well-known central nervous system stimulant, amphetamine (α-methylphenethylamine),

sharing the same molecular formula C₉H₁₃N but differing in the placement of the methyl group

on the propyl sidechain.[2] While amphetamine has the methyl group at the alpha (α) position

relative to the amine, β-methylphenethylamine has it at the beta (β) position.[2] This structural

distinction has profound implications for its pharmacological and toxicological profile.

Historically synthesized in the 1930s during a period of active research into stimulant

compounds, (R)-(+)-β-Methylphenethylamine has seen limited clinical development.[2]

However, it remains a compound of significant interest for several reasons. In pharmaceutical
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development, its chiral nature makes it a valuable building block for the synthesis of

enantiomerically pure bioactive molecules.[1] In forensic and anti-doping contexts, its structural

similarity to amphetamine necessitates robust analytical methods for its unambiguous

identification and differentiation from controlled substances.[3][4] This guide provides a

comprehensive overview of the core physicochemical properties of the (R)-(+)-enantiomer,

underpinned by established experimental methodologies and field-proven insights for

researchers, scientists, and drug development professionals.

Chemical Identity and Structure
The unambiguous identification of a chemical entity is foundational to all subsequent research

and development. The key identifiers and structural details for (R)-(+)-β-Methylphenethylamine

are summarized below.

Identifier Value

IUPAC Name (2R)-2-phenylpropan-1-amine[5][6]

Synonyms
(R)-(+)-2-Phenyl-1-propylamine, (R)-(+)-beta-

Methylphenethylamine[1][5][7]

CAS Number 28163-64-6[1][5][7]

Molecular Formula C₉H₁₃N[1][2]

Molecular Weight 135.21 g/mol [1][5]

SMILES CC1=CC=CC=C1[5][6]

InChIKey AXORVIZLPOGIRG-QMMMGPOBSA-N[5][6]

The structure possesses a single chiral center at the β-carbon, giving rise to (R) and (S)

enantiomers.[2] This guide focuses specifically on the dextrorotatory (R)-(+)-enantiomer.

Core Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various

environments, influencing everything from its absorption and distribution in biological systems

to its formulation and storage requirements.
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Summary of Physicochemical Data
Property Value Conditions

Appearance
Colorless to pale yellow clear

liquid[1][2]

Standard Temperature and

Pressure

Boiling Point ~197 °C
Atmospheric Pressure

(literature)

102 °C[1][7] 2 mmHg

80 °C 10 mmHg

Density 0.945 - 0.95 g/mL[1] 20-25 °C

Refractive Index 1.525 - 1.530[1][7] n20/D

Optical Rotation [α]²⁰/D = +30° to +35°[1][7] c=1 in Ethanol

Water Solubility ~5.1 g/L 25 °C (Slightly soluble)

pKa ~9.9 (conjugate acid)[2] Estimated

Flash Point 81 °C[7] Closed Cup

Physical State and Appearance
At standard ambient temperature and pressure, (R)-(+)-β-Methylphenethylamine exists as a

colorless to pale yellow, clear liquid.[1][2] The presence of color may indicate oxidation or the

presence of impurities, a critical observation during quality control assessments.

Boiling Point
The boiling point is a key indicator of a substance's volatility. For (R)-(+)-β-

Methylphenethylamine, the literature value at atmospheric pressure is approximately 197 °C.

However, due to the potential for thermal decomposition or oxidation at such temperatures, it is

standard practice in organic chemistry to distill amines under reduced pressure. This lowers the

boiling point to a more manageable and less destructive range, such as 102 °C at 2 mmHg or

80 °C at 10 mmHg.[1][7] This choice of methodology is causal; it preserves the integrity of the

compound during purification.
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Solubility Profile
As a primary amine, the compound exhibits slight solubility in water (~5.1 g/L at 25 °C).[2] This

limited aqueous solubility is due to the hydrophobic nature of the phenyl and propyl

components of the molecule, which dominates over the hydrophilic amine group capable of

hydrogen bonding. Conversely, it demonstrates good solubility in common organic solvents,

particularly polar organics like ethanol.[2] This differential solubility is fundamental to designing

extraction, purification, and formulation protocols. For instance, forming the hydrochloride salt

dramatically increases water solubility, a common strategy in pharmaceutical formulation.[8]

Basicity and pKa
The lone pair of electrons on the nitrogen atom of the primary amine group confers basic

properties to the molecule. The pKa of its conjugate acid is estimated to be around 9.9.[2] This

value indicates that at physiological pH (~7.4), (R)-(+)-β-Methylphenethylamine will exist

predominantly in its protonated, cationic form. This has direct consequences for its biological

activity, including its ability to interact with transporters and receptors, as well as its absorption

and distribution characteristics.

Optical Activity
As a chiral molecule, (R)-(+)-β-Methylphenethylamine rotates the plane of polarized light. The

specific rotation is a defining characteristic of an enantiomer and a direct measure of its

enantiomeric purity. The reported value is positive, between +30° and +35°, when measured in

ethanol at a concentration of 1 g/100mL using the sodium D-line (589 nm).[1][7] A deviation

from this range would suggest either the presence of the (S)-(-) enantiomer as an impurity or

an error in concentration measurement.

Spectroscopic and Analytical Profile
Spectroscopic analysis provides a molecular fingerprint, essential for structural confirmation

and quantification.

Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining molecular weight and fragmentation

patterns. In forensic and doping control, UPLC-MS/MS is the gold standard for detecting and
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quantifying β-Methylphenethylamine in biological matrices.[4][9] Under electrospray ionization

(ESI) in positive mode, the compound readily forms a protonated molecule [M+H]⁺ at a mass-

to-charge ratio (m/z) of 136.1121.[9] Collision-induced dissociation (CID) of this parent ion

yields characteristic fragment ions, with the most significant being at m/z 119.0855 (loss of

ammonia, NH₃) and m/z 91.0542 (the tropylium cation).[9] The ion at m/z 119.0855 is typically

used as the quantifier for its high abundance and specificity.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR: The proton NMR spectrum will exhibit characteristic signals. The aromatic protons

of the phenyl ring will appear as a multiplet in the ~7.2-7.4 ppm region. The benzylic proton

(CH) will be a multiplet coupled to both the methyl and methylene protons. The two

diastereotopic protons of the aminomethyl group (CH₂) will appear as distinct signals, and

the methyl group (CH₃) will be a doublet.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the chemically non-

equivalent carbons. The phenyl ring will display four signals (due to symmetry), while the

three carbons of the propyl sidechain will each have a unique chemical shift.[6]

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule. The spectrum of (R)-(+)-

β-Methylphenethylamine will be characterized by:

N-H Stretching: A pair of medium-intensity peaks in the 3300-3400 cm⁻¹ region,

characteristic of a primary amine (-NH₂).

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H

stretches appear just below 3000 cm⁻¹.

Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region.

N-H Bending: A broad absorption around 1600 cm⁻¹.[6]
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Experimental Methodologies
Scientific integrity demands robust and reproducible protocols. The following are representative

workflows for the characterization of (R)-(+)-β-Methylphenethylamine.

Protocol: Determination of Optical Rotation via
Polarimetry
This protocol validates the enantiomeric identity and purity of the sample.

Instrument Preparation: Calibrate the polarimeter using a blank (pure ethanol). Ensure the

sodium lamp light source is stable.

Sample Preparation: Accurately weigh approximately 100 mg of (R)-(+)-β-

Methylphenethylamine and dissolve it in absolute ethanol in a 10 mL volumetric flask. Ensure

complete dissolution and fill to the mark. This creates a solution with a precise concentration

(c) of ~1 g/100mL.

Measurement: Rinse the polarimeter cell (path length, l, typically 1 dm) with a small amount

of the prepared solution, then fill it, ensuring no air bubbles are present.

Data Acquisition: Place the cell in the polarimeter and record the observed rotation (α).

Perform at least three separate measurements and calculate the average.

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l)

Validation: The calculated specific rotation should fall within the expected range of +30° to

+35°.[1][7] A result outside this range indicates potential contamination with the (S)-

enantiomer or other optically active impurities.

Protocol: UPLC-MS/MS for Isomer-Specific
Quantification
This workflow is critical for distinguishing β-methylphenethylamine from amphetamine, a

common challenge in forensic analysis.[3][4]

Sample Preparation (e.g., Urine):
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To 1 mL of urine, add an internal standard (e.g., amphetamine-d11).[9]

Perform a two-step liquid-liquid extraction. First, alkalinize the sample with NaOH and

extract with an organic solvent (e.g., ethyl acetate).

Separate the organic layer and then perform a back-extraction into an acidic aqueous

solution (e.g., 0.1 M HCl).

The final acidic aqueous layer containing the protonated amines is then injected into the

UPLC-MS/MS system. This extraction is causal: it cleans the sample matrix and

concentrates the basic analytes.

Chromatographic Separation (UPLC):

Column: A reverse-phase C18 column is typically used.

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is

employed to achieve sharp peak shapes and good ionization.

Rationale: The key to this protocol is achieving baseline chromatographic separation

between β-methylphenethylamine and its positional isomer, amphetamine.[9] Insufficient

separation can lead to misidentification, as their fragmentation patterns can be similar.[4]

Mass Spectrometric Detection (MS/MS):

Ionization: Positive ion electrospray ionization (ESI+).

Mode: Multiple Reaction Monitoring (MRM).

Transitions: Monitor at least two MRM transitions for the analyte and one for the internal

standard.

For β-Methylphenethylamine:

Quantifier: 136.1 -> 119.1

Qualifier: 136.1 -> 91.1
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Validation: The presence of the analyte is confirmed by the co-elution of both transitions at

the correct retention time with a consistent ion ratio. Quantification is achieved by

comparing the peak area of the quantifier transition to that of the internal standard.

Synthesis and Handling
Synthetic Workflow Overview
A common laboratory synthesis route involves the catalytic hydrogenation of 2-

phenylpropionitrile.[2][8] This method is effective but yields a racemic mixture of (R) and (S)

enantiomers.
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Racemic Synthesis

Chiral Resolution

2-Phenylpropionitrile

H₂ / Pd/C
Ethanol, Ammonia

Racemic β-Methylphenethylamine

(R,R)-Tartaric Acid

Diastereomeric Salt
Crystallization

Basification
(e.g., NaOH)

(R)-(+)-β-Methylphenethylamine

Click to download full resolution via product page

Caption: General workflow for synthesis and chiral resolution of β-Methylphenethylamine.
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Obtaining the enantiopure (R)-isomer requires an additional chiral resolution step, often by

forming diastereomeric salts with a chiral acid like (R,R)-tartaric acid, followed by fractional

crystallization.[2] More advanced, modern approaches utilize biocatalytic methods, such as

employing (R)-selective transaminases, to achieve high enantiomeric excess directly.[2]

Storage and Handling
(R)-(+)-β-Methylphenethylamine is an air-sensitive primary amine.[2] Exposure to atmospheric

carbon dioxide can lead to the formation of a solid carbonate salt, while oxygen can cause

gradual degradation.

Storage: The compound should be stored in a tightly sealed container under an inert

atmosphere, such as nitrogen or argon.[2] For long-term storage, refrigeration (2-8°C) is

recommended.

Safety: The compound is corrosive and can cause severe skin burns and eye damage.[6]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a

lab coat, must be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion
(R)-(+)-β-Methylphenethylamine is a chiral amine with a well-defined set of physicochemical

properties that are critical to its application in research and development. Its liquid state, limited

water solubility, basicity, and characteristic optical rotation are key identifiers. A thorough

understanding of its spectroscopic profile is essential for its unambiguous identification,

particularly in distinguishing it from its controlled isomer, amphetamine. The experimental

protocols outlined herein provide a framework for the robust and reliable characterization of this

compound, emphasizing the causal link between methodological choices and data integrity.

Proper handling and storage procedures are paramount to maintaining its purity and ensuring

laboratory safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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